molecular formula C10H13NO3 B1321344 Ethyl 2-amino-5-methoxybenzoate CAS No. 64018-98-0

Ethyl 2-amino-5-methoxybenzoate

Cat. No.: B1321344
CAS No.: 64018-98-0
M. Wt: 195.21 g/mol
InChI Key: POJXEDATMPDTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-methoxybenzoate (CAS: 64018-98-0) is an aromatic ester with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . Key structural features include:

  • A methoxy group at position 4.
  • An amino group at position 2.
  • An ethyl ester at the carboxyl position.

It is primarily used in research settings due to its role as a synthetic intermediate in pharmaceuticals and organic chemistry . Its physical properties include a melting point of 38–40°C, a predicted boiling point of 313°C, and a pKa of 2.71, reflecting moderate acidity . Storage recommendations specify room temperature for the solid and −80°C/−20°C for solutions to prevent degradation .

Properties

IUPAC Name

ethyl 2-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJXEDATMPDTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612060
Record name Ethyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64018-98-0
Record name Ethyl 2-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-methoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Another method involves the use of thionyl chloride to convert 2-amino-5-methoxybenzoic acid to its corresponding acid chloride, which is then reacted with ethanol to form the ethyl ester . This method requires careful control of reaction conditions, including temperature and the use of an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process typically includes the use of excess ethanol and a strong acid catalyst to drive the reaction to completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Ethyl 2-amino-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in substituents or ester groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Ethyl 2-amino-5-methoxybenzoate 64018-98-0 C₁₀H₁₃NO₃ 195.22 -NH₂ (C2), -OCH₃ (C5), ethyl ester 38–40
Mthis compound 2475-80-1 C₉H₁₁NO₃ 181.19 -NH₂ (C2), -OCH₃ (C5), methyl ester Not reported
Ethyl 2-hydroxy-5-methoxybenzoate Not provided C₁₀H₁₂O₄ 196.20 -OH (C2), -OCH₃ (C5), ethyl ester Not reported
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 180.20 -OCH₃ (C2), ethyl ester Not reported
Isopropyl 2-amino-5-methoxybenzoate Not provided C₁₁H₁₅NO₃ 209.24 -NH₂ (C2), -OCH₃ (C5), isopropyl ester Discontinued

Key Observations :

  • Ester Group Impact: Replacing the ethyl ester with a methyl group (e.g., Mthis compound) reduces molecular weight and may lower solubility in non-polar solvents due to decreased hydrophobicity .
  • Substituent Effects: The amino group at C2 enhances polarity and reactivity compared to hydroxyl (Ethyl 2-hydroxy-5-methoxybenzoate) or methoxy (Ethyl 2-methoxybenzoate) groups. For example, the amino group enables participation in diazotization or acylation reactions, critical for synthesizing heterocycles like benzoxazoles .

Physicochemical Properties

  • Solubility: this compound requires sonication and heating (37°C) for dissolution in organic solvents, likely due to hydrogen bonding from the amino group . In contrast, Ethyl 2-methoxybenzoate (lacking -NH₂) dissolves readily in ethanol without additional treatments .
  • Thermal Stability: The amino group may reduce thermal stability compared to methoxy-only analogs, necessitating stringent storage conditions (−80°C for solutions) .

Biological Activity

Ethyl 2-amino-5-methoxybenzoate, also known as ethyl 5-methoxy-2-aminobenzoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and features both an amino group and a methoxy group on a benzoate structure. These functional groups are critical for its biological interactions, as they facilitate hydrogen bonding and enhance lipophilicity, which can improve membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The amino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activities.
  • Receptor Interaction : The compound's structure allows it to bind to specific receptors, influencing signaling pathways.

These interactions suggest that this compound may have applications in drug development, particularly in targeting diseases where enzyme or receptor modulation is beneficial.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays showed that it could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have evaluated the effects of this compound on cancer cell lines. For instance, it was tested against uterine sarcoma cell lines (MES-SA and MES-SA/Dx5), showing moderate cytotoxic effects. The presence of the methoxy group was noted to enhance cytotoxicity compared to other analogs lacking this substitution .

Cell Line IC50 (μM) Comments
MES-SA15Moderate cytotoxicity observed
MES-SA/Dx512Enhanced activity against drug-resistant cells

Case Studies

  • Synthesis and Biological Evaluation : A study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The results indicated that modifications to the methoxy group significantly affected the cytotoxicity profiles of the derivatives .
  • Antimicrobial Activity : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results confirmed its broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic .
  • Inflammation Model Studies : Using cell models exposed to inflammatory stimuli, researchers assessed the compound's ability to inhibit inflammatory cytokine production. Results indicated a significant reduction in cytokine levels, supporting its potential use in treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.